Cas no 1396881-17-6 (methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate)

Methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate is a specialized organic compound featuring a tetrazole core linked to a trifluoromethylphenyl group and an ester-functionalized benzoate moiety. Its structural design confers high chemical stability and reactivity, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the tetrazole ring contributes to strong binding interactions, particularly in medicinal chemistry applications. The ester group offers flexibility for further derivatization. This compound is well-suited for use as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined purity and consistent performance make it a reliable choice for advanced synthetic applications.
methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate structure
1396881-17-6 structure
Product name:methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate
CAS No:1396881-17-6
MF:C17H12F3N5O3
Molecular Weight:391.304093360901
CID:6136314
PubChem ID:71791566

methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate 化学的及び物理的性質

名前と識別子

    • methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate
    • GUNDMEPXJKWDFF-UHFFFAOYSA-N
    • F6237-2924
    • methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate
    • 1396881-17-6
    • methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate
    • VU0538979-1
    • AKOS024541519
    • methyl 4-[[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]benzoate
    • インチ: 1S/C17H12F3N5O3/c1-28-16(27)10-2-6-12(7-3-10)21-15(26)14-22-24-25(23-14)13-8-4-11(5-9-13)17(18,19)20/h2-9H,1H3,(H,21,26)
    • InChIKey: GUNDMEPXJKWDFF-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(NC(C2=NN(C3=CC=C(C(F)(F)F)C=C3)N=N2)=O)C=C1

計算された属性

  • 精确分子量: 391.08922375g/mol
  • 同位素质量: 391.08922375g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 9
  • 重原子数量: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 561
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 99Ų

methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6237-2924-30mg
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate
1396881-17-6
30mg
$119.0 2023-09-09
Life Chemicals
F6237-2924-1mg
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate
1396881-17-6
1mg
$54.0 2023-09-09
Life Chemicals
F6237-2924-4mg
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate
1396881-17-6
4mg
$66.0 2023-09-09
Life Chemicals
F6237-2924-25mg
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate
1396881-17-6
25mg
$109.0 2023-09-09
Life Chemicals
F6237-2924-10μmol
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate
1396881-17-6
10μmol
$69.0 2023-09-09
Life Chemicals
F6237-2924-5μmol
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate
1396881-17-6
5μmol
$63.0 2023-09-09
Life Chemicals
F6237-2924-10mg
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate
1396881-17-6
10mg
$79.0 2023-09-09
Life Chemicals
F6237-2924-5mg
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate
1396881-17-6
5mg
$69.0 2023-09-09
Life Chemicals
F6237-2924-15mg
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate
1396881-17-6
15mg
$89.0 2023-09-09
Life Chemicals
F6237-2924-100mg
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate
1396881-17-6
100mg
$248.0 2023-09-09

methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate 関連文献

methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoateに関する追加情報

Professional Introduction to Methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate (CAS No. 1396881-17-6)

Methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate, with the CAS number 1396881-17-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzoate moiety linked to a tetrazole ring. The presence of a trifluoromethyl group in the phenyl ring enhances its electronic properties and potential biological activity, making it a subject of intense study for its pharmacological implications.

The structural composition of Methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate is meticulously designed to explore novel interactions with biological targets. The benzoate group is well-known for its role in various pharmacophores, contributing to the compound's solubility and stability. Meanwhile, the tetrazole ring introduces a high degree of reactivity and binding affinity, which is crucial for modulating biological pathways. This combination of features positions the compound as a promising candidate for further investigation in drug discovery.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse biological activities. Tetrazole derivatives, in particular, have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The incorporation of a trifluoromethyl group into the phenyl ring further amplifies these properties by enhancing metabolic stability and lipophilicity. These attributes make Methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate an intriguing molecule for developing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential to interact with enzymes and receptors in complex ways. The tetrazole ring can act as a hinge binder, facilitating precise interactions with biological targets. Additionally, the benzoate moiety can engage in π-stacking interactions with aromatic residues in proteins, further stabilizing the binding interface. These interactions are critical for designing molecules with high affinity and selectivity. Recent studies have demonstrated that such structural features are key to developing drugs that can effectively modulate disease-related pathways.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development. The presence of a trifluoromethyl group in Methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate contributes to its favorable pharmacokinetic properties by improving binding affinity and reducing metabolic degradation. This feature has been widely exploited in the design of modern pharmaceuticals to enhance their efficacy and duration of action. The compound's potential to serve as a scaffold for drug discovery is further underscored by its ability to undergo functional modifications without losing its core pharmacological activity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with unprecedented accuracy. Molecular docking studies have been particularly valuable in understanding how Methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate interacts with target proteins. These studies have revealed that the compound can bind to various enzymes and receptors with high affinity, suggesting multiple potential therapeutic applications. For instance, it has been hypothesized that this molecule could interfere with key enzymes involved in cancer cell proliferation or inflammatory responses.

The synthesis of Methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tetrazole ring is particularly challenging due to its instability under certain conditions. However, recent improvements in synthetic methodologies have made it possible to achieve high yields and purity levels. These advancements have not only facilitated the production of this compound but also opened up new avenues for synthesizing related molecules with tailored properties.

The biological evaluation of Methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate has revealed several promising activities. In vitro assays have shown that the compound exhibits potent inhibitory effects on certain enzymes associated with inflammatory diseases and cancer. Additionally, preliminary animal studies have suggested that it may have neuroprotective properties by modulating neurotransmitter pathways. These findings highlight the compound's potential as a lead molecule for developing new drugs targeting these conditions.

The development of novel therapeutic agents often requires iterative optimization of molecular structures based on biological data. Methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,

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